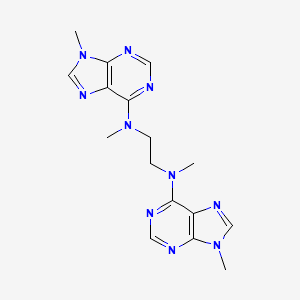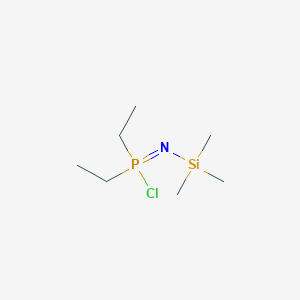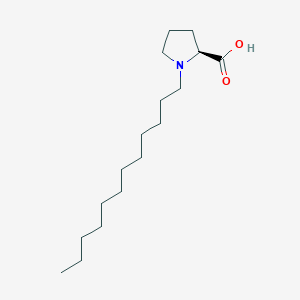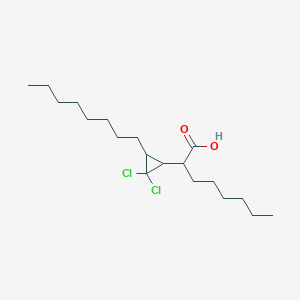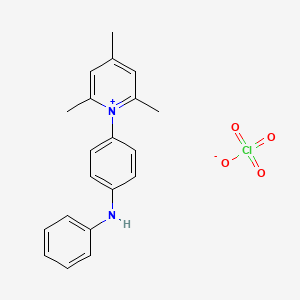
1-(4-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with an anilinophenyl group and three methyl groups, making it a subject of interest for researchers in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate typically involves the reaction of 4-anilinophenyl derivatives with 2,4,6-trimethylpyridine under specific conditions. The reaction is often carried out in the presence of a strong acid, such as perchloric acid, which facilitates the formation of the pyridinium salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(4-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic applications .
Comparison with Similar Compounds
- 4-Anilino-N-phenethylpiperidine
- 4-(4-Substituted-anilino)quinoline derivatives
Comparison: Compared to similar compounds, 1-(4-Anilinophenyl)-2,4,6-trimethylpyridin-1-ium perchlorate stands out due to its unique structural features and diverse range of applications. While other compounds may share some functional similarities, the specific arrangement of substituents in this compound provides distinct chemical and biological properties .
Properties
CAS No. |
90018-26-1 |
|---|---|
Molecular Formula |
C20H21ClN2O4 |
Molecular Weight |
388.8 g/mol |
IUPAC Name |
N-phenyl-4-(2,4,6-trimethylpyridin-1-ium-1-yl)aniline;perchlorate |
InChI |
InChI=1S/C20H21N2.ClHO4/c1-15-13-16(2)22(17(3)14-15)20-11-9-19(10-12-20)21-18-7-5-4-6-8-18;2-1(3,4)5/h4-14,21H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
ILGGDQVLTUHZRJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=C(C=C2)NC3=CC=CC=C3)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



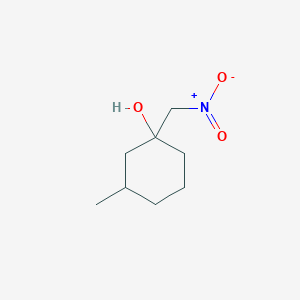

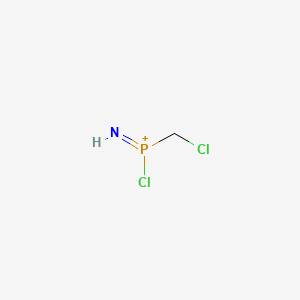
![1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene](/img/structure/B14371371.png)

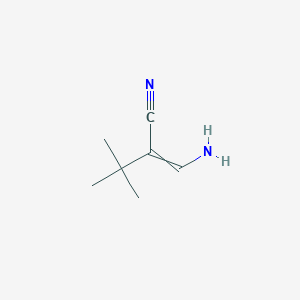
phosphanium iodide](/img/structure/B14371387.png)
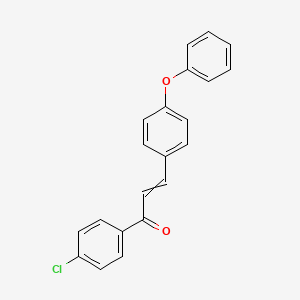
![N-[2,3,4,5-Tetrafluoro-6-(pentafluorophenoxy)phenyl]acetamide](/img/structure/B14371396.png)
